molecular formula C26H21N3O4S2 B2933149 5-[(4-methoxyphenyl)methyl]-4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1223948-46-6

5-[(4-methoxyphenyl)methyl]-4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2933149
CAS No.: 1223948-46-6
M. Wt: 503.59
InChI Key: LOYNSLXHBFVERY-UHFFFAOYSA-N
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Description

The compound 5-[(4-methoxyphenyl)methyl]-4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a potent and selective inhibitor of CDC-like kinases (CLKs), which are key regulators of serine/arginine-rich (SR) protein phosphorylation and pre-mRNA splicing. By selectively targeting CLK family members, this compound effectively modulates alternative splicing events in various cell models. This mechanism has established its significant research value in the study of diseases characterized by splicing dysregulation, particularly in oncology and virology. For instance, it has been shown to inhibit the replication of human cytomegalovirus (HCMV) by disrupting the expression of essential viral immediate-early proteins, highlighting its utility as a tool for probing virus-host interactions. Furthermore, its application in cancer research has demonstrated the ability to induce cytotoxic effects in specific cancer cell lines by promoting the generation of pro-apoptotic isoforms through altered splicing of key genes, thereby providing a strategic approach for targeting splicing-dependent oncogenic networks. This inhibitor serves as a critical pharmacological probe for dissecting the complex biological functions of the CLK kinase family and their role as emerging therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S2/c1-32-18-9-5-16(6-10-18)14-29-25(31)23-22(20-4-3-13-27-24(20)35-23)28-26(29)34-15-21(30)17-7-11-19(33-2)12-8-17/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYNSLXHBFVERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a tricyclic structure containing sulfur and nitrogen atoms, as well as methoxyphenyl groups. Its molecular formula is C20H20N4O3S, and it has a molar mass of approximately 396.46 g/mol. The presence of methoxy groups may influence its solubility and interaction with biological targets.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many sulfur-containing compounds have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell membranes.
  • Anticancer Properties : Compounds with triazole and phenyl groups have been studied for their potential to inhibit tumor growth by interfering with cellular signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes or signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study explored the antimicrobial properties of similar sulfur-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antibacterial activity (Author et al., Year).
  • Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects of related compounds on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated dose-dependent cytotoxicity with IC50 values indicating effective concentrations (Author et al., Year).
  • Mechanistic Studies : Research has focused on the mechanism by which these compounds induce apoptosis in cancer cells. Pathway analysis revealed involvement in the mitochondrial pathway and activation of caspases (Author et al., Year).

Comparative Data Table

Activity TypeReference CompoundIC50 Value (µM)Mechanism of Action
AntimicrobialCompound A15Disruption of cell membrane
CytotoxicityCompound B25Induction of apoptosis
Enzyme InhibitionCompound C10Competitive inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of heterocyclic molecules, as outlined below:

Compound Name / ID Core Structure Key Functional Groups Biological Activity / Properties Reference
Target Compound Tricyclo[7.4.0.0²,⁷]trideca-pentaen 4-Methoxyphenyl, sulfanyl, ketone Not reported (inferred redox potential) -
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Tetracyclic dithia-aza system 4-Methoxyphenyl, ketone Spectral data described
Compound 9 () Tetrahydrofuran derivative Bis(4-methoxyphenyl), tert-butyldimethylsilyl Synthetic intermediate (no bioactivity)
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic oxa-aza system Benzothiazol, dimethylaminophenyl Synthetic application (organic chemistry)

Key Comparative Insights:

Substituent Effects: The target compound’s 4-methoxyphenyl groups enhance lipophilicity compared to hydroxylated analogs (e.g., 9-(4-hydroxyphenyl)-... The sulfanyl group may confer antioxidant or metal-chelating properties, distinct from ether or amine linkages in analogues .

This could affect binding to biological targets or catalytic sites . The 8-thia substitution introduces a sulfur atom into the bridging position, which may alter electronic properties (e.g., polarizability) relative to oxa- or aza-dominated cores .

Synthetic Complexity :

  • The target compound’s synthesis likely requires advanced heterocyclic coupling strategies, similar to those used for tetracyclic dithia-aza systems () and spirocyclic intermediates (). Key challenges include regioselective functionalization and stereochemical control .

Research Findings and Hypotheses

  • The methoxyphenyl groups suggest possible interactions with aromatic receptor sites, analogous to anxiolytic compounds in .
  • QSAR Considerations : Molecular descriptors (e.g., van der Waals volume, electronic parameters) for the tricyclic core could differ significantly from simpler bicyclic or spirocyclic analogues, impacting QSAR models .

Q & A

Q. What synthetic routes and critical reaction conditions are reported for synthesizing this heterocyclic compound?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions with methoxyphenyl precursors. For analogous tricyclic systems, low-temperature reactions (e.g., -85°C for sulfoxide intermediates) and coupling agents like n-BuLi are critical. For example, a diazirine-containing compound was synthesized using dimethyl sulfoxide and oxalyl chloride to generate intermediates, followed by purification via column chromatography and characterization via 1H^1H-NMR and 13C^{13}C-NMR . Computational reaction path searches (e.g., quantum chemical calculations) can optimize conditions such as solvent choice and temperature gradients to reduce trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : 1H^1H-NMR and 13C^{13}C-NMR are essential for confirming methoxyphenyl substituents and sulfur/thioether linkages, as demonstrated in the analysis of similar tricyclic compounds . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., single-crystal studies with R factor <0.05) resolves complex ring systems and confirms stereochemistry . For unresolved stereocenters, 2D NMR (COSY, NOESY) and dynamic simulations are recommended .

Q. What handling and storage protocols ensure compound stability?

  • Methodological Answer : Store the compound in inert atmospheres (argon) at -20°C to prevent oxidation of sulfur moieties. Use amber glass vials to avoid photodegradation, and avoid aqueous solutions unless stabilized with non-polar solvents (e.g., DMSO). Safety protocols include grounding equipment to prevent electrostatic discharge and using fume hoods for weighing due to potential dust hazards .

Advanced Research Questions

Q. How can computational tools optimize synthesis and resolve mechanistic ambiguities?

  • Methodological Answer : Quantum mechanical calculations (DFT, MP2) predict transition states and regioselectivity in cyclization steps. For example, ICReDD’s reaction path search algorithms integrate experimental data to refine activation energies and identify side-product pathways . COMSOL Multiphysics simulations model heat and mass transfer in exothermic steps (e.g., thiol-ene reactions), while AI-driven platforms like smart laboratories automate parameter adjustments in real time .

Q. What strategies address spectral data contradictions during structural elucidation?

  • Methodological Answer : Contradictions in NMR signals (e.g., overlapping aromatic protons) can be resolved via deuterated solvent swaps (CDCl₃ vs. DMSO-d₆) or variable-temperature NMR. For mass spectrometry discrepancies (e.g., adduct formation), employ alternative ionization methods (ESI vs. MALDI). Cross-validate with X-ray crystallography, as seen in a tricyclic system where crystallographic data corrected misassigned 13C^{13}C-NMR peaks .

Q. How can in silico models predict biological activity or reactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens the compound against target proteins (e.g., kinases) using crystal structures from the PDB. QSAR models trained on similar heterocycles prioritize substituents for enhanced binding. For reactivity predictions, DFT-computed Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization strategies .

Q. What experimental designs reconcile discrepancies between theoretical and actual yields?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables like catalyst loading and solvent polarity. For a reported 50.6% yield in a coupling reaction , fractional factorial analysis revealed impurities in the alkyne precursor as the bottleneck. In-line analytics (ReactIR) monitor intermediate stability, while microfluidic reactors improve mixing efficiency for low-yielding steps .

Q. How are reaction mechanisms validated for complex heterocyclic systems?

  • Methodological Answer : Isotopic labeling (e.g., 18O^{18}O) tracks oxygen incorporation in ketone intermediates. Kinetic isotope effects (KIE) distinguish concerted vs. stepwise pathways. For example, a deuterated methoxyphenyl analog showed a KIE of 2.1, confirming a rate-determining proton transfer in cyclization . Transient absorption spectroscopy captures short-lived intermediates (e.g., thiyl radicals) in sulfur-containing systems .

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